2-Morpholin-4-yl-pyrimidin-4-ol
Overview
Description
“2-Morpholin-4-yl-pyrimidin-4-ol” is a chemical compound with the molecular formula C8H11N3O2 . It has an average mass of 181.192 Da and a monoisotopic mass of 181.085129 Da .
Molecular Structure Analysis
The molecular structure of “2-Morpholin-4-yl-pyrimidin-4-ol” includes a pyrimidine ring attached to a morpholine ring . The detailed molecular structure would require more specific information or computational chemistry techniques for accurate determination.Physical And Chemical Properties Analysis
“2-Morpholin-4-yl-pyrimidin-4-ol” has a density of 1.3±0.1 g/cm3, a boiling point of 404.0±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has a molar refractivity of 46.1±0.3 cm3, a polar surface area of 58 Å2, and a molar volume of 137.6±3.0 cm3 .Scientific Research Applications
DNA-Dependent Protein Kinase Inhibition
“2-Morpholin-4-yl-pyrimidin-4-ol” derivatives have been synthesized as potential inhibitors of DNA-dependent protein kinase (DNA-PK). DNA-PK is crucial in the DNA damage response and is a target for cancer therapy due to its role in repairing double-strand breaks in DNA . These inhibitors can be valuable in the development of new anticancer drugs.
Antitumor Activity
Some derivatives of this compound have shown to inhibit tumor necrosis factor-alpha and nitric oxide, which are significant in the body’s inflammatory response and can contribute to tumor growth . By inhibiting these factors, “2-Morpholin-4-yl-pyrimidin-4-ol” could be used in antitumor therapies.
Acute Myeloid Leukemia Treatment
Thienopyrimidine derivatives, which are structurally related to “2-Morpholin-4-yl-pyrimidin-4-ol”, have been identified as potent inhibitors for acute myeloid leukemia (AML) . This application highlights the potential of this compound in developing treatments for AML.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit antimicrobial activity . This suggests that “2-Morpholin-4-yl-pyrimidin-4-ol” could be a starting point for creating new antimicrobial agents to combat various bacterial infections.
PI3 Kinase Inhibition
The compound’s analogs have been found to inhibit phosphatidylinositol-3-kinase (PI3K), an enzyme involved in cell growth, proliferation, differentiation, motility, and survival . PI3K inhibitors are being researched for their potential in cancer treatment, making “2-Morpholin-4-yl-pyrimidin-4-ol” a candidate for further study in this area.
Parkinson’s Disease Research
Derivatives of “2-Morpholin-4-yl-pyrimidin-4-ol” have been linked to the inhibition of leucine-rich repeat kinase 2 (LRRK2) . Mutations in LRRK2 are associated with Parkinson’s disease, and inhibitors of this kinase are considered potential treatments for the disease.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Morpholin-4-yl-pyrimidin-4-ol is the Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS) . The most common LRRK2 mutation, G2019S, gives rise to increased kinase activity .
Mode of Action
2-Morpholin-4-yl-pyrimidin-4-ol acts as a kinase inhibitor for LRRK2 . It binds to the kinase domain of LRRK2, inhibiting its activity. This results in a decrease in the phosphorylation of downstream targets, thereby reducing the pathological effects associated with the overactivity of LRRK2 .
Biochemical Pathways
The inhibition of LRRK2 affects several biochemical pathways. The exact pathways and their downstream effects are still under investigation. It is known that lrrk2 plays a role in various cellular processes, including vesicle trafficking, autophagy, and mitochondrial function . By inhibiting LRRK2, 2-Morpholin-4-yl-pyrimidin-4-ol may influence these pathways, potentially alleviating the symptoms of diseases like PD .
Pharmacokinetics
It is known to be abrain-penetrant compound , suggesting that it can cross the blood-brain barrier. This is crucial for its potential use in treating neurological disorders like PD .
Result of Action
The inhibition of LRRK2 by 2-Morpholin-4-yl-pyrimidin-4-ol leads to a decrease in the pathological effects associated with the overactivity of LRRK2 . This could potentially alleviate the symptoms of diseases like PD .
properties
IUPAC Name |
2-morpholin-4-yl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-7-1-2-9-8(10-7)11-3-5-13-6-4-11/h1-2H,3-6H2,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNBVCKOPJXOIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362797 | |
Record name | 2-Morpholin-4-yl-pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19810-79-8 | |
Record name | 2-Morpholin-4-yl-pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.